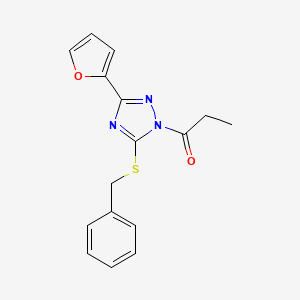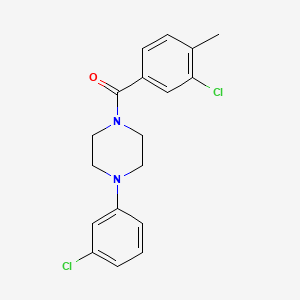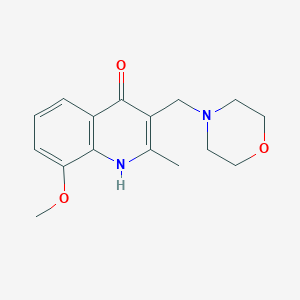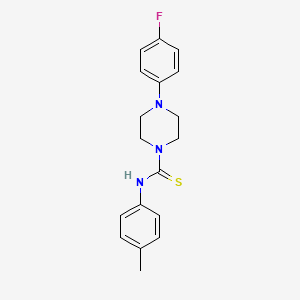
4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide, also known as PQP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PQP is a piperazine derivative that has been synthesized and studied extensively in recent years. The compound exhibits various biochemical and physiological effects, which make it a promising candidate for therapeutic interventions.
作用機序
The mechanism of action of 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide is not fully understood. However, studies have shown that the compound acts on various molecular targets, including ion channels, enzymes, and receptors. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the propagation of action potentials in neurons. The compound also inhibits the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and inflammation. In addition, 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has been shown to bind to the serotonin transporter, which regulates the uptake of serotonin in the brain.
Biochemical and Physiological Effects:
4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide exhibits various biochemical and physiological effects, which make it a promising candidate for therapeutic interventions. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have analgesic effects by modulating the activity of pain receptors. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has also been shown to have anxiolytic effects by modulating the activity of GABA receptors.
実験室実験の利点と制限
4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide also exhibits various pharmacological activities, which make it a versatile compound for studying different biological processes. However, 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has some limitations for lab experiments. The compound is relatively unstable and can degrade over time, which can affect the reproducibility of experimental results. In addition, 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has low solubility in water, which can limit its use in certain experimental protocols.
将来の方向性
There are several future directions for research on 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide. One direction is to study the compound's potential as an anticancer agent in vivo. Another direction is to investigate the compound's potential as an anti-inflammatory and analgesic agent in animal models. In addition, further studies are needed to elucidate the mechanism of action of 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide and to identify its molecular targets. Finally, the development of 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide derivatives with improved pharmacological properties is an area of active research.
Conclusion:
In conclusion, 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide is a promising chemical compound that exhibits various pharmacological activities. The compound has been synthesized and studied extensively in recent years, and its potential therapeutic applications have been investigated in various biological systems. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research on 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide will help to elucidate its mechanism of action and identify its potential as a therapeutic agent.
合成法
The synthesis of 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide involves the reaction of 4-(2-pyridinyl)-1-piperazinecarboxylic acid with 6-chloroquinoxaline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide in good yield and high purity. The synthesis method has been optimized to produce 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide in large quantities for research purposes.
科学的研究の応用
4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. The compound exhibits various pharmacological activities, including antitumor, anti-inflammatory, and analgesic effects. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has been shown to have analgesic effects by modulating the activity of pain receptors.
特性
IUPAC Name |
4-pyridin-2-yl-N-quinoxalin-6-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(22-14-4-5-15-16(13-14)20-8-7-19-15)24-11-9-23(10-12-24)17-3-1-2-6-21-17/h1-8,13H,9-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDZMYKYWKGMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)




![1-(2-pyridinyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5820734.png)

![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)

![4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5820751.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)

![N'-(3-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820771.png)
